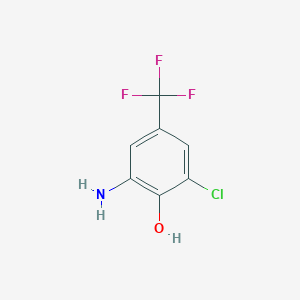

2-Amino-6-chloro-4-(trifluoromethyl)phenol

Description

Contextual Significance of Substituted Phenols in Organic Synthesis

Substituted phenols are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. oregonstate.eduwisdomlib.org Their utility spans the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. acs.org The hydroxyl group of the phenol (B47542) can be readily converted into other functional groups, and the aromatic ring can undergo various substitution reactions, allowing for the introduction of diverse substituents. organic-chemistry.org

Traditional methods for the synthesis of substituted phenols include nucleophilic aromatic substitution of aryl halides and the hydrolysis of diazo compounds. rsc.org More contemporary approaches often involve transition-metal-catalyzed processes and the ipso-hydroxylation of arylboronic acids, which offer milder reaction conditions and greater functional group tolerance. rsc.org The strategic placement of substituents on the phenol ring is crucial as it dictates the molecule's reactivity and its suitability for specific synthetic transformations. acs.org For instance, the presence of electron-withdrawing or electron-donating groups can direct the regioselectivity of subsequent reactions on the aromatic ring.

Rationale for Focused Research on 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Among the diverse class of halogenated trifluoromethyl aminophenols, this compound stands out as a compound of particular interest for focused research. The specific arrangement of the amino, chloro, and trifluoromethyl groups on the phenol ring creates a unique electronic and steric environment, making it a valuable intermediate in synthetic chemistry.

The trifluoromethyl group at the 4-position, being strongly electron-withdrawing, significantly influences the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group. The chlorine atom at the 6-position and the amino group at the 2-position further modulate the reactivity of the aromatic ring, providing specific sites for controlled chemical modifications. This distinct substitution pattern makes this compound a key precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules that are of interest in materials science and pharmaceutical research. The strategic placement of these functional groups allows for selective reactions, enabling the construction of intricate molecular frameworks that would be challenging to access through other synthetic routes.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 78068-81-2 |

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| Appearance | Off-white to light brown powder |

| Melting Point | 138-142 °C |

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJYNSFOVOVLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612023 | |

| Record name | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78068-81-2 | |

| Record name | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Amino 6 Chloro 4 Trifluoromethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can participate in a range of reactions. Its acidity and nucleophilicity are modulated by the other substituents on the aromatic ring. The presence of the electron-donating amino group increases the electron density of the ring, while the chloro and trifluoromethyl groups strongly withdraw electron density, influencing the reactivity of the hydroxyl group in O-alkylation, acylation, condensation, and oxidation reactions.

O-Alkylation and O-Acylation Reactions

Selective O-alkylation and O-acylation of aminophenols can be challenging due to the presence of the competing amino group, which is typically more nucleophilic. Direct alkylation often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. umich.edu To achieve selective modification of the hydroxyl group, a common strategy involves the temporary protection of the amino group. umich.eduresearchgate.net

One effective method involves the condensation of the aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine), thereby protecting the amino group. The resulting N-benzylideneaminophenol can then be treated with an alkylating agent (e.g., an alkyl halide) in the presence of a base like potassium carbonate to effect O-alkylation. Subsequent acidic hydrolysis removes the imine protecting group, yielding the desired O-alkylated aminophenol. umich.eduresearchgate.net

Modern catalytic systems have also been developed to achieve selective O-arylation (a specific type of O-alkylation) without the need for protecting groups. Copper- and palladium-based catalysts have shown high selectivity for the arylation of either the oxygen or nitrogen atom of aminophenols, depending on the choice of ligand and reaction conditions. mit.edu For instance, copper-catalyzed methods using ligands like picolinic acid have been effective for the selective O-arylation of 3- and 4-aminophenols. mit.edu Furthermore, methods for the O-trifluoromethylation of phenols have been developed, typically involving a two-step process via xanthate intermediates which are then converted to trifluoromethyl ethers under mild conditions. nih.govcas.cn

| Reaction Type | Strategy | Reagents | Intermediate/Product | Reference(s) |

| Selective O-Alkylation | Protection-Alkylation-Deprotection | 1. Benzaldehyde2. Alkyl Halide, K₂CO₃3. Acid (hydrolysis) | 1. Schiff Base (Imine)2. O-Alkyl Ether3. Final O-Alkylated Aminophenol | umich.eduresearchgate.net |

| Selective O-Arylation | Direct Catalytic Coupling | Aryl Halide, Copper or Palladium Catalyst, Ligand (e.g., picolinic acid) | O-Aryl Ether (Alkoxy-aniline) | mit.edu |

| O-Trifluoromethylation | Two-Step Conversion | 1. Imidazolium methylthiocarbonothioyl salt2. XtalFluor-E, TCCA or NFSI | 1. Aryl Xanthate2. Aryl Trifluoromethyl Ether | nih.gov |

Condensation Reactions

The phenolic hydroxyl group, particularly in conjunction with the adjacent amino group, can participate in condensation reactions with carbonyl compounds. For ortho-aminophenols like 2-Amino-6-chloro-4-(trifluoromethyl)phenol, these reactions can lead to the formation of five-membered heterocyclic rings. For instance, reaction with orthocarboxylic acid esters can form benzoxazole (B165842) derivatives. google.com This cyclization is a common transformation for 2-aminophenols and is driven by the formation of a stable aromatic heterocyclic system.

Oxidation Pathways

Aminophenols are generally susceptible to oxidation due to the presence of two electron-donating groups (-OH and -NH2) on the aromatic ring. ua.es The oxidation process can be complex, yielding different products depending on the oxidant and reaction conditions. The initial step in the oxidation of aminophenols often involves the formation of highly reactive quinone-imine intermediates. rsc.org These intermediates are typically unstable and can undergo several subsequent reactions.

For 2-aminophenols specifically, aerobic oxidation, often catalyzed by copper complexes, can lead to the formation of phenoxazinone structures. iitkgp.ac.in This transformation mimics the activity of the enzyme phenoxazinone synthase. iitkgp.ac.in The reaction of 2-aminophenol (B121084) with an oxidant like monochloramine has been shown to produce 2-amino-3H-phenoxazin-3-one in high yield. nih.gov In the absence of controlled conditions, the reactive intermediates can also lead to the formation of complex oligomeric dyes or polymeric materials. ua.esacs.org

Transformations of the Aromatic Amino Group

The aromatic amino group is a key reactive center in this compound, enabling a variety of important chemical transformations including alkylation, amidation, and diazotization.

Amidation and Alkylation Reactions

Selective N-alkylation of the amino group can be achieved through several synthetic routes. A widely used one-pot method involves the condensation of the aminophenol with an aldehyde to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. umich.edu This reductive amination is efficient and provides good yields. umich.edu

Another approach, demonstrated for the analogous compound 2-amino-6-chloro-4-nitrophenol, involves dissolving the starting material in a carboxylic acid which acts as both a solvent and a reactant, followed by reduction with sodium borohydride. google.com Amidation of the amino group to form N-acyl derivatives is typically achieved by reaction with an acylating agent such as a carboxylic acid chloride or anhydride (B1165640). google.com This reaction is generally straightforward due to the high nucleophilicity of the amino group. Recent developments have also introduced catalysts like titanium tetrafluoride for the direct amidation of carboxylic acids with amines. researchgate.net

| Reaction Type | Strategy | Reagents | Product | Reference(s) |

| Selective N-Alkylation | Reductive Amination | Aldehyde, Sodium Borohydride | N-Alkylaminophenol | umich.edu |

| Selective N-Alkylation | Reductive Alkylation | Carboxylic Acid, Sodium Borohydride | N-Alkylaminophenol | google.com |

| N-Amidation | Acylation | Carboxylic Acid Chloride or Anhydride | N-Acylaminophenol (Amide) | google.com |

| N-Amidation | Catalytic Direct Amidation | Carboxylic Acid, Amine, TiF₄ Catalyst | N-Acylaminophenol (Amide) | researchgate.net |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt is a versatile intermediate. organic-chemistry.org

The diazonium salt is an electrophile and can undergo diazo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. This electrophilic aromatic substitution reaction produces azo compounds, which are often intensely colored and used as dyes. researchgate.net The coupling reaction with phenols is typically carried out under slightly alkaline conditions, while coupling with anilines is performed in weakly acidic media. The position of the azo coupling is generally para to the activating hydroxyl or amino group of the coupling partner.

| Reaction | Reagents | Intermediate | Coupling Partner (Example) | Product Class | Reference(s) |

| Diazotization | NaNO₂, HCl, 0-5°C | Aryl Diazonium Salt | N/A | Diazonium Salt | organic-chemistry.org |

| Azo Coupling | Aryl Diazonium Salt | N/A | Phenol (B47542) (in alkaline solution) | Azo Dye | researchgate.net |

| Azo Coupling | Aryl Diazonium Salt | N/A | Aniline (B41778) (in acidic solution) | Azo Dye | researchgate.net |

Cyclocondensation Reactions

The presence of vicinal amino and hydroxyl groups on the aromatic ring of this compound makes it an ideal substrate for cyclocondensation reactions, leading to the formation of heterocyclic structures, most notably phenoxazines. These reactions typically proceed via oxidative coupling.

The oxidative cyclocondensation of 2-aminophenols is a well-established method for synthesizing the 2-aminophenoxazin-3-one core. researchgate.net This transformation involves the oxidation of two molecules of the aminophenol, which then couple and cyclize. While direct studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of similarly substituted 2-aminophenols. The reaction is sensitive to the electronic properties and positions of the substituents on the benzene (B151609) ring. researchgate.net

In a typical reaction, an oxidizing agent is used to initiate the formation of radical species, which then dimerize and subsequently cyclize to form the phenoxazinone ring system. The chloro and trifluoromethyl groups, being strong electron-withdrawing groups, are expected to influence the electron density of the aromatic ring and, consequently, the rate and efficiency of the cyclocondensation process.

| Reactant | Conditions | Product |

|---|---|---|

| 2 molecules of a substituted 2-aminophenol | Oxidizing agent (e.g., H₂O₂, catalysts) | Substituted 2-aminophenoxazin-3-one |

The substituents on the resulting phenoxazinone will depend on the specific reaction conditions and whether any of the original substituents are eliminated during the oxidative process. researchgate.net The synthesis of amidino-substituted 2-arylbenzoxazoles from amidino-substituted 2-aminophenols through condensation with aryl carboxylic acids further illustrates the utility of the aminophenol scaffold in building complex heterocyclic systems. rsc.org

Chemical Modifications at the Halogen (Chlorine) Site

The chlorine atom on the aromatic ring of this compound serves as a handle for further functionalization through various substitution and coupling reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the ring.

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The rate of such reactions is highly dependent on the activation of the aromatic ring by electron-withdrawing groups. The trifluoromethyl group at the para-position exerts a strong electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, thereby facilitating the displacement of the chloride ion. nih.govresearchgate.net

Studies on compounds with similar substitution patterns, such as 4-chloro-3,5-dinitrobenzotrifluoride, have demonstrated that the chlorine atom can be readily displaced by nucleophiles like substituted anilines. researchgate.net The reaction proceeds via an addition-elimination mechanism, and the rate is enhanced by the presence of strong electron-withdrawing groups. researchgate.net The reactivity in SNAr reactions is also influenced by steric effects and the nature of the solvent. chemsociety.org.ng

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Increase | Stabilization of the Meisenheimer intermediate. nih.gov |

| Nucleophile strength | Increase | Faster formation of the intermediate complex. |

| Solvent polarity (dipolar aprotic) | Generally Increase | Solvation of the charged intermediate. chemsociety.org.ng |

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the C-6 position.

Modern synthetic organic chemistry offers a plethora of metal-catalyzed cross-coupling reactions that can be applied to functionalize the C-Cl bond of this compound. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings are particularly powerful tools in this regard.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. nsf.govnih.govresearchgate.net This reaction is highly versatile and tolerant of many functional groups. For a substrate like this compound, a Suzuki coupling could introduce a new aryl or alkyl group at the C-6 position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity, especially with less reactive aryl chlorides. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.netresearchgate.net This reaction would allow for the displacement of the chlorine atom with a wide variety of primary or secondary amines, providing access to a diverse range of N-substituted derivatives. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include challenging substrates like aryl chlorides. wikipedia.org

Other metal-catalyzed cross-coupling reactions, such as those involving nickel catalysts, have also emerged as powerful methods for C-C and C-heteroatom bond formation. mdpi.comacs.org These reactions often offer complementary reactivity to palladium-based systems.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-C | Palladium catalyst + base |

| Buchwald-Hartwig | Amine | C-N | Palladium catalyst + base + phosphine ligand |

| Stille | Organostannane | C-C | Palladium catalyst |

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is generally considered to be a very stable and robust functional group due to the strength of the carbon-fluorine bonds. acs.org However, under specific conditions, it can undergo chemical transformations.

While the C-F bonds in a trifluoromethyl group are strong, processes that lead to the exchange or removal of fluorine atoms, such as hydrodefluorination, have been developed. These reactions often require specific reagents or catalytic systems. For instance, photocatalytic methods using o-phosphinophenolates have been shown to activate trifluoromethyl groups for hydrodefluorination, converting the -CF₃ group into a difluoromethyl (-CHF₂) group. nih.gov Such transformations are valuable for fine-tuning the electronic and lipophilic properties of a molecule.

Studies on the hydrolysis of trifluoromethylphenols under aqueous conditions have shown that defluorination can occur, particularly under alkaline conditions, proceeding through a proposed E1cb mechanism. rsc.org This suggests that the stability of the -CF₃ group can be compromised in certain chemical environments. Electrophilic organofluorophosphonium catalysts have also been employed to effect benzylation or alkylation at the -CF₃ group, followed by hydrodefluorination, effectively transforming a -CF₃ group into a -CH₂-aryl fragment. nih.gov

The trifluoromethyl group exerts a profound influence on the reactivity of the aromatic ring due to its strong electron-withdrawing nature. mdpi.comnih.gov This effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms. minia.edu.eg

In electrophilic aromatic substitution (EAS) reactions, the -CF₃ group is a strong deactivating group. It withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. minia.edu.eg This deactivation is more pronounced at the ortho and para positions. Consequently, the -CF₃ group acts as a meta-director for incoming electrophiles, as the meta position is the least deactivated. minia.edu.eg

Conversely, in nucleophilic aromatic substitution (SNAr), the electron-withdrawing character of the -CF₃ group is activating. chemsociety.org.ng As discussed in section 3.3.1, it stabilizes the negative charge of the Meisenheimer intermediate, particularly when located ortho or para to the site of nucleophilic attack, thereby facilitating the substitution reaction. chemsociety.org.ng The presence of the -CF₃ group in this compound therefore enhances the reactivity of the chlorine atom towards nucleophilic displacement.

| Reaction Type | Effect of -CF₃ Group | Directing Effect |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating | Meta-directing |

| Nucleophilic Aromatic Substitution (SNAr) | Activating (at ortho/para positions) | N/A (activates position of leaving group) |

Electrophilic Aromatic Substitution Patterns on the Substituted Phenol Ring

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. The outcome is determined by the directing and activating or deactivating effects of the substituents already present on the ring. lkouniv.ac.in In the case of this compound, the substituents exhibit competing influences.

Directing Effects of Substituents:

The directing influence of each substituent is summarized in the table below. Activating groups increase the rate of reaction by donating electron density to the ring, thereby stabilizing the carbocation intermediate (arenium ion), and they direct incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org Deactivating groups withdraw electron density, slowing the reaction rate. lumenlearning.com Most deactivators direct incoming groups to the meta position, with the exception of halogens, which are deactivators but ortho, para-directors. libretexts.org

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | +R > -I (Resonance donation outweighs inductive withdrawal) | Strongly Activating | Ortho, Para |

| -NH2 (Amino) | C2 | +R > -I (Strong resonance donation) | Strongly Activating | Ortho, Para |

| -CF3 (Trifluoromethyl) | C4 | -I (Strong inductive withdrawal) | Strongly Deactivating | Meta |

| -Cl (Chloro) | C6 | -I > +R (Inductive withdrawal outweighs resonance donation) | Deactivating | Ortho, Para |

Predicted Regioselectivity:

The regioselectivity of electrophilic attack is a result of the conflict between these directing effects.

Activating Group Dominance : The hydroxyl (-OH) and amino (-NH2) groups are potent activating groups. lkouniv.ac.in Their ability to donate electron density via resonance will strongly favor substitution at positions ortho and para to them. The -NH2 group at C2 directs toward C3 (ortho) and C5 (para). The -OH group at C1 directs toward C2, C4, and C6, all of which are blocked. Therefore, the directing effect of the amino group is most influential in determining the position of attack.

Deactivating Group Influence : The trifluoromethyl (-CF3) group is one of the strongest deactivating groups and directs incoming electrophiles to the positions meta to itself. lkouniv.ac.inmasterorganicchemistry.com In this molecule, the positions meta to C4 are C2 and C6, which are occupied. The -CF3 group strongly withdraws electron density from the ortho positions (C3, C5) and the para position (C1), making these sites less favorable for electrophilic attack. The chloro (-Cl) group is also deactivating but directs ortho and para. It weakly directs an incoming electrophile to position C5 (ortho).

The reaction outcome hinges on the competition between the powerful activation and ortho, para-direction of the -NH2 group and the strong deactivation of the -CF3 group at those same positions. It is highly probable that the combined activating strength of the -OH and -NH2 groups is sufficient to overcome the deactivation, allowing substitution to occur, albeit likely under more forcing conditions than for phenol or aniline alone.

Attack at C5 : This position is para to the strongly activating -NH2 group and ortho to the deactivating -Cl group. While activated by the amino group, it is also deactivated by the nearby -CF3 group and may experience some steric hindrance from the adjacent chlorine atom.

Attack at C3 : This position is ortho to the strongly activating -NH2 group and meta to the -Cl group. It is also ortho to the strongly deactivating -CF3 group.

Given the potent ortho, para-directing nature of the amino group, substitution is expected to occur at either C3 or C5. The precise ratio of products would depend on the specific electrophile and reaction conditions, with steric factors often favoring the para position (C5) over the ortho (C3), unless the electrophile is very small.

Nucleophilic Aromatic Substitution Patterns on the Substituted Phenol Ring

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. Unlike SEAr, this reaction is facilitated by the presence of strong electron-withdrawing groups, particularly when they are located at positions ortho or para to the leaving group. libretexts.org

Mechanism Requirements:

The SNAr mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. For this mechanism to be efficient, the negative charge of the Meisenheimer complex must be effectively stabilized. This stabilization is provided by electron-withdrawing groups that can delocalize the charge through resonance. libretexts.org

Reactivity of this compound:

In this molecule, the chloro atom at C6 is the potential leaving group. For an efficient SNAr reaction to occur, strong electron-withdrawing groups should be positioned at C1 (para) or C5/C7 (which is C2, ortho).

| Substituent | Position Relative to Leaving Group (-Cl at C6) | Effect on SNAr |

|---|---|---|

| -OH (Hydroxyl) | Meta (C1) | Electron-donating by resonance; destabilizes the anionic intermediate. |

| -NH2 (Amino) | Ortho (C2) | Electron-donating by resonance; destabilizes the anionic intermediate. |

| -CF3 (Trifluoromethyl) | Meta (C4) | Strongly electron-withdrawing by induction, but cannot provide resonance stabilization from the meta position. |

Predicted Reactivity:

Based on the SNAr mechanism's requirements, the displacement of the chloro group in this compound is predicted to be highly unfavorable.

Lack of Resonance Stabilization : The most powerful electron-withdrawing group, -CF3, is located meta to the leaving group. From this position, it cannot participate in resonance delocalization of the negative charge in the Meisenheimer complex. A substituent in the meta position offers no such resonance stabilization. libretexts.org

Presence of Electron-Donating Groups : The amino and hydroxyl groups are strong electron-donating groups by resonance. An electron-donating group at the ortho position (-NH2) would significantly destabilize the anionic intermediate, thereby increasing the activation energy and dramatically slowing down the reaction rate.

Therefore, nucleophilic aromatic substitution on this compound is not an expected pathway under standard SNAr conditions. The electronic properties of the substituents are poorly aligned to facilitate the displacement of the chlorine atom. Extremely harsh conditions, potentially involving high temperatures and pressures, would likely be required to force such a transformation.

Mechanistic Investigations of 2 Amino 6 Chloro 4 Trifluoromethyl Phenol Reactions

Elucidation of Reaction Mechanisms via Spectroscopic Probes

Spectroscopic methods are fundamental tools for identifying the structural transformations of molecules during a reaction, providing insights into reaction mechanisms, molecular structures, and transient intermediates. researchgate.net For a compound like 2-Amino-6-chloro-4-(trifluoromethyl)phenol, a combination of spectroscopic techniques would be essential to monitor the progress of its reactions and identify the species involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating reaction mechanisms. researchgate.net Time-resolved in-situ NMR monitoring would allow for the detailed investigation of the kinetics and mechanism of reactions involving this compound. researchgate.net By tracking the disappearance of reactant signals and the appearance of product signals over time, concentration profiles can be generated. researchgate.net Furthermore, the detection of signals from transient intermediates, even at low concentrations, can provide direct evidence for a proposed reaction pathway. researchgate.net Two-dimensional NMR techniques, such as 1H-13C HSQC, could be used to identify individual structural fragments in reactants, intermediates, and products. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For instance, in a reaction involving the amino group of this compound, changes in the N-H stretching frequencies could be tracked. Similarly, reactions at the phenolic hydroxyl group would show characteristic changes in the O-H stretching band. This technique can provide real-time information about the conversion of functional groups, which is crucial for understanding the reaction pathway. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to study reactions that involve changes in conjugation or the formation of colored intermediates or products. The aromatic nature of this compound means it absorbs in the UV region. Any reaction that alters the electronic structure of the aromatic ring or its substituents would lead to a shift in the absorption spectrum, which can be monitored to follow the reaction progress. numberanalytics.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive method for detecting charged intermediates in reaction mixtures. nih.gov For reactions of this compound catalyzed by metal complexes, ESI-MS could be used to identify and characterize organometallic intermediates. nih.gov By analyzing the mass-to-charge ratio of ions in the reaction solution, it is possible to gain direct evidence for the involvement of specific intermediates. nih.gov

An illustrative data table for a hypothetical reaction of this compound monitored by 1H NMR is presented below.

| Time (minutes) | Reactant Peak Integral | Product Peak Integral | Intermediate Peak Integral |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 20 | 0.50 | 0.45 | 0.05 |

| 30 | 0.25 | 0.70 | 0.05 |

| 60 | 0.05 | 0.95 | 0.00 |

Kinetic Studies of Key Transformations

Kinetic investigations are a cornerstone in the determination of reaction mechanisms, providing quantitative data on how reaction rates are affected by various factors. acs.orgjsscacs.edu.in For reactions involving this compound, kinetic studies would reveal the order of the reaction with respect to each reactant, the rate law, and the activation parameters, all of which are crucial for proposing a plausible mechanism. jsscacs.edu.in

For example, in a hypothetical reaction where this compound (A) reacts with a reagent (B) in the presence of a catalyst (C), the rate law might be expressed as:

Rate = k[A]x[B]y[C]z

where k is the rate constant, and x, y, and z are the reaction orders with respect to A, B, and C, respectively. The values of x, y, and z would be determined experimentally. This rate equation provides direct insight into the composition of the rate-determining step of the reaction. youtube.com

Below is a hypothetical data table illustrating how the initial rate of a reaction involving this compound might change with reactant concentrations.

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 4.0 x 10-4 |

From this data, it could be inferred that the reaction is first order with respect to this compound and second order with respect to Reagent B.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. numberanalytics.com Their detection and characterization provide strong evidence for a particular reaction mechanism. numberanalytics.comjsscacs.edu.in For reactions of this compound, several techniques could be employed to identify intermediates.

Spectroscopic methods, as discussed in section 4.1, are primary tools for detecting intermediates. numberanalytics.com Techniques like NMR, IR, and UV-Vis can sometimes directly observe intermediates if their concentration is sufficiently high and their lifetime is long enough. numberanalytics.com

Trapping experiments are another common method. numberanalytics.com In this approach, a "trapping agent" is added to the reaction mixture, which is designed to react specifically with a suspected intermediate to form a stable, isolable product. beilstein-journals.org The identification of this trapped product provides indirect but compelling evidence for the existence of the intermediate.

Mass spectrometry, particularly ESI-MS, is highly effective for detecting and characterizing charged intermediates, even at very low concentrations. nih.gov For reactions involving ionic intermediates, this technique can be invaluable.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the structures and energies of potential intermediates, providing theoretical support for their existence. numberanalytics.com

Transition State Analysis in Catalytic Processes

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for reactants to become products. unacademy.comnumberanalytics.com In catalytic reactions, the catalyst functions by providing an alternative reaction pathway with a lower energy transition state, thus increasing the reaction rate. solubilityofthings.com

Transition State Theory (TST) is a fundamental concept for understanding the kinetics and mechanisms of chemical reactions, including catalytic ones. numberanalytics.com While transition states cannot be directly observed experimentally due to their extremely short lifetimes, their properties can be inferred from kinetic data and computational modeling. numberanalytics.com

For a catalyzed reaction of this compound, the Eyring equation, derived from TST, would be used to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) from the temperature dependence of the rate constant. These parameters provide insights into the structure and molecularity of the transition state.

Computational chemistry plays a crucial role in transition state analysis. numberanalytics.com Quantum chemical calculations can be used to locate the transition state structure on the potential energy surface and to calculate its energy. numberanalytics.com This information is vital for understanding how a catalyst stabilizes the transition state and for designing more efficient catalysts. numberanalytics.com

A hypothetical table of activation parameters for a catalyzed and uncatalyzed reaction is shown below.

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ at 298 K (kJ/mol) |

| Uncatalyzed | 100 | -50 | 114.9 |

| Catalyzed | 60 | -40 | 71.9 |

The lower activation energy (ΔG‡) for the catalyzed reaction illustrates the role of the catalyst in stabilizing the transition state. solubilityofthings.com

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and catalyst can have a profound impact on the rate, yield, and even the mechanism of a chemical reaction. numberanalytics.comsolubilityofthings.com

Solvent Effects: Solvents can influence reaction pathways in several ways. numberanalytics.com Polar solvents, for example, can stabilize charged intermediates and transition states, potentially favoring polar or ionic reaction mechanisms. numberanalytics.com Non-polar solvents might favor concerted or radical pathways. numberanalytics.com Solvents can also affect the solubility of reactants and catalysts, which in turn can influence the reaction rate. researchgate.net In some cases, the solvent may directly participate in the reaction mechanism. osti.gov A systematic study of a reaction of this compound in a range of solvents with varying polarities and coordinating abilities would be necessary to understand these effects.

The table below illustrates how the rate constant of a hypothetical reaction might vary with the solvent.

| Solvent | Dielectric Constant (ε) | Rate Constant (k) (s-1) |

| Hexane | 1.9 | 1.2 x 10-5 |

| Dichloromethane | 9.1 | 5.5 x 10-4 |

| Acetone | 21 | 8.9 x 10-3 |

| Acetonitrile (B52724) | 37 | 2.1 x 10-2 |

Catalyst Effects: A catalyst provides an alternative reaction pathway with a lower activation energy. solubilityofthings.com Different catalysts can lead to different products by favoring different pathways. In homogeneous catalysis, the catalyst's ligands can be modified to tune its steric and electronic properties, thereby influencing its activity and selectivity. researchgate.net In heterogeneous catalysis, factors like the catalyst's surface area and active site structure are critical. solubilityofthings.com For reactions involving this compound, screening a variety of catalysts would be the first step, followed by detailed mechanistic studies for the most effective ones to understand how they influence the reaction pathway.

Advanced Analytical Methodologies in 2 Amino 6 Chloro 4 Trifluoromethyl Phenol Research

Chromatographic Separation Techniques

Chromatography is indispensable for separating 2-Amino-6-chloro-4-(trifluoromethyl)phenol from impurities, starting materials, and degradation products. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, which contain polar functional groups (-OH, -NH2), direct analysis can be challenging due to potential peak tailing and on-column adsorption. jfda-online.comthermofisher.com To overcome these issues and improve chromatographic performance, derivatization is a common and often essential step. jfda-online.comnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. semanticscholar.org

Derivatization for GC-MS Analysis: The primary targets for derivatization on the this compound molecule are the hydroxyl and amino groups. Common derivatization strategies applicable to this compound include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on the phenol (B47542) and amine groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.net This reduces polarity and increases volatility.

Acylation: Acylating agents, particularly those with fluorine atoms like trifluoroacetic anhydride (B1165640) (TFAA), react with the amine and hydroxyl groups. jfda-online.com The resulting derivatives are more volatile and exhibit excellent sensitivity with electron capture detection (ECD) or negative chemical ionization (NCI-MS). semanticscholar.org

Alkylation: Reagents like pentafluorobenzyl bromide (PFBBr) can derivatize the phenolic hydroxyl group to form a pentafluorobenzyl ether. epa.govmdpi.com These derivatives are highly responsive to ECD, allowing for trace-level detection.

Applications in Research:

Purity Assessment: GC-MS analysis of a derivatized sample of this compound allows for the separation and identification of synthesis-related impurities, such as unreacted starting materials, isomers, or byproducts. The mass spectrometer provides fragmentation patterns that act as a chemical fingerprint, enabling confident identification of these minor components.

Degradation Studies: Researchers can use GC-MS to study the stability of the compound under various environmental or chemical stressors. By analyzing samples over time, it is possible to identify and quantify degradation products. For instance, studies on other chlorophenols have successfully used GC-MS to characterize oxidative degradation products, providing insight into decomposition pathways. researchgate.netnih.govnih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Phenolic Amines

| Derivatization Method | Reagent Abbreviation | Target Functional Groups | Key Advantage |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | Hydroxyl, Amino | Increases volatility and thermal stability |

| Acylation | TFAA, PFPA | Hydroxyl, Amino | Increases volatility, enhances ECD/NCI-MS detection |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is particularly well-suited for quantitative analysis and for monitoring the progress of chemical reactions in real-time. A common approach for this type of compound would involve a reverse-phase (RP-HPLC) method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com

The primary challenge in the HPLC analysis of this compound is often achieving the desired sensitivity, as the native chromophore may not provide a sufficient response for trace-level quantification. libretexts.org Derivatization strategies are employed to attach a chemical "tag" that enhances detectability, typically with UV-Visible or fluorescence detectors. libretexts.orgacademicjournals.org These strategies can be implemented either before the sample is injected (pre-column) or after the components have been separated on the column (post-column).

In pre-column derivatization, the analyte is reacted with a labeling reagent prior to injection into the HPLC system. libretexts.org This creates a more detectable derivative, which is then separated and quantified. This approach is widely used for phenols and amines. scirp.orgresearchgate.netcapes.gov.br

Common Reagents and Reactions:

UV-Absorbing Tags: Reagents containing highly conjugated aromatic systems can be attached to the hydroxyl or amino groups to significantly increase the molar absorptivity of the analyte. libretexts.org

Benzoyl Chloride: Reacts with phenols and amines to form benzoyl derivatives that can be detected by UV at around 232 nm. researchgate.net

4-Nitrobenzoyl Chloride: Forms derivatives with phenols that have strong UV absorbance. scirp.org

1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with amines and phenols to produce dinitrophenyl (DNP) ethers, which are readily detected. capes.gov.brresearchgate.net

Fluorescent Tags: For even greater sensitivity and selectivity, fluorescent tags can be introduced.

Coumarin-6-sulfonyl chloride (C6SCl): Reacts with phenols to produce highly fluorescent sulfonamide derivatives. oup.com

The choice of reagent depends on the functional groups present, the desired detection limit, and the complexity of the sample matrix.

Post-column derivatization (PCD) involves mixing the column effluent with a chemical reagent after chromatographic separation but before it reaches the detector. pickeringlabs.com This technique is advantageous as it avoids potential issues with multiple derivatized products from a single analyte and can be used to selectively detect a class of compounds. nih.gov

For this compound, a PCD strategy would likely target the phenolic hydroxyl group. A common PCD reaction for phenols involves mixing the column effluent with a reagent like 4-aminoantipyrine (B1666024) and an oxidizing agent (e.g., potassium ferricyanide) under alkaline conditions. nih.govchromatographytoday.com This reaction produces a colored product that can be detected by a UV-Visible detector, enhancing both the sensitivity and selectivity of the analysis. chromatographytoday.com Advanced PCD systems, such as those using reaction flow (RF) chromatography, can improve mixing efficiency and minimize the band broadening often associated with traditional PCD setups. nih.gov

Table 2: Comparison of Pre-Column and Post-Column Derivatization for HPLC

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

|---|---|---|

| Procedure | Reaction occurs before injection | Reaction occurs after separation, before detection |

| Advantages | Can remove excess reagent before analysis; reaction time is not limited by the chromatography | No interference from reagent peaks; derivatizes only the separated analytes; useful for selective detection |

| Disadvantages | May form multiple products; excess reagent may interfere with chromatography | Requires additional pumps and hardware; can cause band broadening; reaction must be rapid |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring

Advanced Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. A complete structural assignment for this compound requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the two aromatic protons on the benzene (B151609) ring, as well as broader signals for the protons on the amino (-NH₂) and hydroxyl (-OH) groups. The splitting patterns (coupling) between the aromatic protons would confirm their relative positions on the ring.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this structure, six unique signals are expected for the aromatic carbons, and their chemical shifts would be influenced by the attached substituents (-Cl, -CF₃, -NH₂, -OH). This provides direct evidence for the carbon skeleton of the molecule.

¹⁹F NMR: The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR an exceptionally valuable and sensitive tool. nih.gov Fluorine-19 is a 100% abundant nucleus with a high gyromagnetic ratio, resulting in strong NMR signals. The ¹⁹F NMR spectrum would show a single signal (a singlet, unless coupled to nearby protons) whose chemical shift is highly sensitive to its electronic environment. nih.gov This provides unequivocal confirmation of the presence and nature of the trifluoromethyl group.

Table 3: Predicted NMR Characteristics for this compound

| Nucleus | Expected Signals | Key Information Provided |

|---|---|---|

| ¹H | 2 aromatic protons (doublets); 1 -OH proton (broad singlet); 2 -NH₂ protons (broad singlet) | Confirms proton count and connectivity on the aromatic ring. |

| ¹³C | 6 distinct aromatic carbon signals; 1 signal for the -CF₃ carbon (quartet due to C-F coupling) | Confirms the carbon backbone and substitution pattern. |

| ¹⁹F | 1 signal (singlet) | Unambiguously confirms the presence of the -CF₃ group; highly sensitive. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are vital for the qualitative analysis of chemical structures, providing direct insight into the functional groups present within a molecule.

Infrared (IR) Spectroscopy Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. For this compound, the IR spectrum is predicted to exhibit several key absorption bands corresponding to its distinct structural features. The presence of both hydroxyl (-OH) and amino (-NH₂) groups is expected to produce strong, broad bands in the high-frequency region. The trifluoromethyl (-CF₃) group and the carbon-chlorine (C-Cl) bond will show strong absorptions in the fingerprint region.

The following table outlines the predicted characteristic IR absorption bands for the compound.

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch | 3200 - 3600 (Broad) |

| Amino N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (Two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-O | Stretch | 1180 - 1260 |

| C-F (of CF₃) | Stretch | 1100 - 1200 (Strong, multiple bands) |

| C-Cl | Stretch | 700 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy analyzes the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The benzene ring in this compound, substituted with auxochromic (-OH, -NH₂, -Cl) and chromophoric groups, is expected to display distinct absorption maxima (λmax). The primary absorptions are due to π → π* transitions within the aromatic ring. The presence of the hydroxyl and amino groups, which are strong electron-donating groups, typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The specific solvent used for analysis can also influence the position of these maxima due to solvatochromic effects.

Predicted UV-Vis absorption maxima in a polar solvent like ethanol (B145695) are summarized below.

| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |

| π → π | ~240 nm | Substituted Benzene Ring |

| π → π | ~290 nm | Substituted Benzene Ring |

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. It is also the cornerstone for identifying metabolites in biological systems.

Fragmentation Analysis In electron ionization mass spectrometry (EI-MS), the this compound molecule (exact mass: ~227.01 g/mol ) would first form a molecular ion (M⁺•). Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with a significant M+2 peak at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. The molecular ion would then undergo fragmentation through various pathways dictated by the stability of the resulting ions and neutral fragments.

Key predicted fragmentation pathways include:

Loss of a chlorine atom: Cleavage of the C-Cl bond to form an [M-Cl]⁺ ion.

Loss of carbon monoxide: A common fragmentation for phenols, leading to the formation of a five-membered ring ion after losing CO, resulting in an [M-CO]⁺• fragment.

Loss of trifluoromethyl radical: Cleavage of the C-CF₃ bond to yield an [M-CF₃]⁺ ion.

Alpha-cleavage: Fragmentation adjacent to the amino group, though less common in aromatic amines compared to aliphatic ones.

The table below details some of the plausible fragments and their expected mass-to-charge ratios (m/z).

| Proposed Fragment Ion | Neutral Loss | Expected m/z (for ³⁵Cl) |

| [C₇H₅ClF₃NO]⁺• (Molecular Ion) | - | 227 |

| [C₇H₅F₃NO]⁺ | Cl• | 192 |

| [C₆H₅ClF₃N]⁺• | CO | 199 |

| [C₇H₅ClNO]⁺ | CF₃• | 158 |

Metabolite Identification Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for metabolite identification. In a biological system, this compound is expected to undergo Phase I and Phase II metabolism.

Phase I Metabolism: Primarily oxidation reactions, such as the addition of a hydroxyl group to the aromatic ring. This would result in a metabolite with a mass increase of 16 Da (+O).

Phase II Metabolism: Conjugation reactions to increase water solubility for excretion. This typically involves the addition of glucuronic acid (+176 Da) or a sulfate (B86663) group (+80 Da) to the phenolic hydroxyl or amino group.

By comparing the mass spectra of samples from a biological system to a control, researchers can identify these mass shifts from the parent compound, signaling the presence of potential metabolites. The fragmentation pattern of these new parent ions can then be analyzed to confirm the structure of the metabolite.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective analysis of this compound from complex environmental or biological matrices (e.g., soil, water, plasma, urine) requires robust sample preparation to remove interferences and concentrate the analyte. The choice of protocol depends on the physicochemical properties of the compound—a substituted phenol that can act as a weak acid (due to the -OH group) or a weak base (due to the -NH₂ group).

Liquid-Liquid Extraction (LLE) LLE is a classic method that separates compounds based on their differential solubilities in two immiscible liquids. By adjusting the pH of the aqueous sample, the ionization state of the analyte can be controlled to facilitate its extraction into an organic solvent.

Acidic Conditions (pH < 2): The amino group is protonated (-NH₃⁺), making the compound more water-soluble.

Basic Conditions (pH > 10): The phenolic proton is removed (-O⁻), also increasing water solubility.

Neutral/Slightly Acidic pH (pH ~ 5-6): The compound is largely in its neutral form, maximizing its solubility in moderately polar organic solvents like ethyl acetate (B1210297) or dichloromethane.

Solid-Phase Extraction (SPE) SPE is a more modern and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix.

Reversed-Phase SPE (e.g., C18, Phenyl): This is suitable for retaining moderately polar compounds like this compound from an aqueous sample. The sample is loaded onto the sorbent, interfering substances are washed away with a weak solvent (e.g., water/methanol mixture), and the analyte is eluted with a stronger organic solvent (e.g., pure methanol or acetonitrile).

Ion-Exchange SPE: This method can be used for more selective extraction. A cation-exchange sorbent could be used at a controlled pH to retain the protonated amine, while an anion-exchange sorbent could retain the deprotonated phenol.

The following table provides a general comparison of these two common extraction protocols.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between immiscible liquids | Partitioning between solid and liquid phases |

| Typical Solvents | Ethyl acetate, Dichloromethane | Methanol, Acetonitrile (for elution) |

| pH Control | Crucial to control ionization state | Important for loading and elution steps |

| Selectivity | Moderate | High (can be tuned with sorbent choice) |

| Solvent Usage | High | Low |

| Automation | Difficult | Easily automated |

Based on a comprehensive search, specific theoretical and computational studies focusing solely on this compound are not available in the public scientific literature. Detailed research findings, such as specific geometric parameters, HOMO-LUMO energy gaps, or QSAR models for this exact compound, have not been published.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings as requested without fabricating data. The principles of computational chemistry allow for the prediction of the properties outlined in the user's request; however, the actual execution of these studies on "this compound" and the publication of their results have not been found.

Theoretical and Computational Studies of 2 Amino 6 Chloro 4 Trifluoromethyl Phenol

Conformational Analysis

Theoretical and computational studies are essential for understanding the three-dimensional structure and flexibility of 2-Amino-6-chloro-4-(trifluoromethyl)phenol. The conformational landscape of this molecule is primarily determined by the orientation of the hydroxyl (-OH) and amino (-NH2) groups relative to the benzene (B151609) ring and to each other.

Rotational Barriers and Stable Conformers:

The presence of the amino and hydroxyl groups on adjacent carbon atoms (ortho positions) is a critical feature of the molecule's structure. The rotation around the C-O and C-N bonds gives rise to different conformers. Density Functional Theory (DFT) calculations on similar 2-substituted phenols have been used to determine the energetics of these rotations. acs.org For this compound, two principal planar conformers are of interest, differing by a 180° rotation of the O-H bond.

The most stable conformer is predicted to be one where the hydroxyl proton is oriented towards the nitrogen atom of the amino group, allowing for the formation of a strong intramolecular hydrogen bond (O-H···N). nih.gov This type of hydrogen bond significantly stabilizes the conformation, creating a pseudo-six-membered ring structure. nih.gov The stabilization energy from such intramolecular hydrogen bonds in ortho-aminophenols can be substantial. core.ac.uk The adjacent bulky chlorine atom likely creates steric hindrance that would influence the rotational barrier of the amino group and could favor a conformation that minimizes steric repulsion.

The alternative conformer, where the hydroxyl proton is oriented away from the amino group, is significantly less stable due to the absence of this intramolecular hydrogen bond. The energy difference between the hydrogen-bonded form and the next lowest-energy conformer is defined as the intramolecular hydrogen bond enthalpy. acs.org

Below is an illustrative table of typical calculated energies for conformers in a generic ortho-aminophenol system, demonstrating the stabilizing effect of the intramolecular hydrogen bond.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (H-O-C1-C2) | Key Feature |

| 1 (H-bond) | 0.00 | ~0° | Intramolecular O-H···N bond |

| 2 (non-H-bond) | 15 - 25 | ~180° | No intramolecular H-bond |

Note: These values are representative based on studies of similar ortho-aminophenol compounds and are for illustrative purposes only. Specific values for this compound would require dedicated computational analysis.

The trifluoromethyl group at the para-position is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and the acidity of the phenolic proton, potentially strengthening the intramolecular hydrogen bond. mdpi.com

Tautomerism Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in dynamic equilibrium. For this compound, two primary types of tautomerism are theoretically possible: phenol-keto tautomerism and amino-imino tautomerism.

Phenol-Keto Tautomerism:

This involves the migration of the phenolic proton to a carbon atom on the aromatic ring, breaking the ring's aromaticity. The resulting tautomer would be a non-aromatic keto-form, specifically a quinone-methide type structure.

Phenol (B47542) form (aromatic): this compound

Keto form (non-aromatic): 6-Amino-2-chloro-4-(trifluoromethyl)cyclohexa-2,5-dien-1-one

Amino-Imino Tautomerism:

This involves the migration of a proton from the amino group to the ring, resulting in an imine tautomer.

Amino form (aromatic): this compound

Imino form (non-aromatic): 6-Chloro-4-(trifluoromethyl)-1H-imino-cyclohexa-2,4-dien-1-ol

Relative Stabilities:

Computational studies on various phenol derivatives consistently show that the aromatic phenol form is overwhelmingly more stable than any of its non-aromatic keto tautomers. earthlinepublishers.com The high energetic cost of disrupting the resonance stabilization of the benzene ring means that the equilibrium lies heavily in favor of the aromatic tautomer. The energy difference is typically very large, often exceeding 50 kJ/mol. orientjchem.org Therefore, under normal conditions, the concentration of any keto or imino tautomers of this compound is expected to be negligible. While substituents can influence the relative energies, they are unlikely to overcome the inherent stability of the aromatic system in this class of compounds.

An illustrative data table based on DFT calculations for a simple substituted phenol system is provided below to contextualize the typical energy differences.

| Tautomeric Form | Description | Predicted Relative Stability (kJ/mol) |

| Phenol-Amine | Aromatic | 0 (Most Stable) |

| Keto-Amine | Non-aromatic | > 50 |

| Phenol-Imine | Non-aromatic | > 60 |

Note: These are generalized, illustrative values based on known phenol-keto and amino-imino tautomeric equilibria. The actual energy differences for this compound would need to be determined by specific quantum chemical calculations.

Derivatives and Analogues of 2 Amino 6 Chloro 4 Trifluoromethyl Phenol in Advanced Research

Synthesis of Novel Heterocyclic Systems Incorporating the Phenol (B47542) Core

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct examples of heterocycle synthesis using 2-Amino-6-chloro-4-(trifluoromethyl)phenol are not extensively documented, the reactivity of analogous aminophenols suggests several potential pathways. The presence of the amino and hydroxyl groups allows for condensation reactions with a variety of difunctional reagents to form fused heterocyclic systems.

For instance, substituted aminophenols are known to react with β-ketoesters to yield benzoxazinones, which are important pharmacophores. Similarly, reaction with dicarbonyl compounds can lead to the formation of diazepine (B8756704) or oxazepine derivatives. The electron-withdrawing nature of the chloro and trifluoromethyl groups would significantly influence the reactivity of the phenol core, likely requiring tailored reaction conditions compared to simpler aminophenols.

Table 1: Potential Heterocyclic Systems from this compound Analogues

| Reactant | Resulting Heterocycle Core | Potential Application Area |

|---|---|---|

| β-ketoesters | Benzoxazinone | Pharmaceuticals |

| Dicarbonyl Compounds | Diazepine/Oxazepine | CNS-active agents |

| Phosgene Equivalents | Benzoxazolone | Agrochemicals |

Development of Conjugates and Polymeric Derivatives

The functional groups of this compound offer multiple handles for the development of conjugates and polymeric materials. The amino group can be readily acylated or converted to an isocyanate, while the phenolic hydroxyl group can undergo etherification or esterification. These reactions allow for the attachment of this fluorinated phenol to other molecules of interest, such as biomolecules, fluorescent dyes, or polymer backbones.

The development of polymeric derivatives from structurally similar phenols is a well-established field. For example, aminophenols can be used as monomers in the synthesis of polyamides, polyimides, and polybenzoxazoles. These polymers often exhibit high thermal stability and chemical resistance, properties that would likely be enhanced by the presence of the trifluoromethyl group in the repeating unit.

Utilization as a Building Block in Complex Molecule Synthesis

The true value of a molecule like this compound in organic synthesis lies in its utility as a versatile building block. acs.org Each functional group can be selectively modified or used to direct further reactions, allowing for the construction of complex molecular architectures.

The amino group can be diazotized and converted into a variety of other functional groups through Sandmeyer-type reactions. The phenolic hydroxyl group can be used to direct ortho-lithiation, enabling the introduction of additional substituents on the aromatic ring. Furthermore, the existing substituents can be modified; for example, the chloro group could potentially be displaced via nucleophilic aromatic substitution under specific conditions. These transformations open the door to a wide array of more complex molecules with tailored properties. researchgate.net

Ligand Design and Coordination Chemistry Studies

The amino and hydroxyl groups of this compound make it an interesting candidate for ligand design in coordination chemistry. These groups can act as a bidentate chelate, binding to a metal center to form stable complexes. The electronic properties of the ligand, and consequently the properties of the resulting metal complex, would be heavily influenced by the chloro and trifluoromethyl substituents.

These electron-withdrawing groups would decrease the electron density on the donor atoms, which could affect the stability and reactivity of the metal complexes. Research on similar halogenated and trifluoromethylated ligands has shown that they can lead to catalysts with unique activities and selectivities. For instance, fluorinated ligands have been used to enhance the Lewis acidity of metal centers in catalytic reactions.

Table 2: Potential Metal Complexes and Their Applications Based on Analogous Ligands

| Metal Ion | Potential Geometry | Potential Application |

|---|---|---|

| Copper(II) | Square Planar | Catalysis, Antimicrobial agents |

| Nickel(II) | Octahedral | Magnetic materials |

| Zinc(II) | Tetrahedral | Fluorescent sensors |

Precursors for Advanced Materials Research

The unique combination of functional groups and substituents in this compound makes its derivatives promising precursors for advanced materials with specialized properties.

Polymers with Enhanced Thermal and Chemical Stability

As mentioned previously, the incorporation of this fluorinated phenol into polymer backbones is expected to impart enhanced thermal and chemical stability. The trifluoromethyl group is known for its high thermal stability and hydrophobicity. Polymers containing this group often exhibit low surface energy, high gas permeability, and excellent resistance to chemical attack. mdpi.com

For example, polyimides derived from trifluoromethylated diamines are known for their high glass transition temperatures and excellent dielectric properties, making them suitable for applications in microelectronics. It is conceivable that polymers derived from this compound could find use in high-performance applications where resistance to harsh environments is critical.

Functional Coatings and Films

The properties that make derivatives of this compound suitable for high-performance polymers also make them attractive for the development of functional coatings and films. The low surface energy associated with the trifluoromethyl group can be exploited to create hydrophobic and oleophobic surfaces. Such coatings are of interest for applications ranging from self-cleaning surfaces to anti-fouling coatings for marine applications.

Furthermore, the ability to polymerize or graft derivatives of this phenol onto surfaces allows for the creation of thin films with tailored properties. For example, films with high thermal stability and low dielectric constants could be valuable in the electronics industry as insulating layers.

While direct and extensive research on this compound is in its nascent stages, the established chemistry of its constituent structural motifs provides a strong foundation for predicting its future applications. Its derivatives and analogues hold considerable promise in the synthesis of novel heterocycles, the development of advanced polymers and materials, and the design of new ligands for coordination chemistry. Further exploration of this versatile building block is poised to unlock new avenues in chemical research and materials science.

Environmental Chemistry and Degradation Studies of 2 Amino 6 Chloro 4 Trifluoromethyl Phenol

Hydrolysis Pathways and Kinetics in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The rate of hydrolysis can be significantly influenced by pH and the presence of other chemical substituents on the aromatic ring.

The presence of an amino and a chloro group on the same ring as the trifluoromethyl group in 2-Amino-6-chloro-4-(trifluoromethyl)phenol is expected to influence its hydrolysis kinetics. The electron-donating nature of the amino group and the electron-withdrawing nature of the chloro and trifluoromethyl groups create a complex electronic environment that will ultimately determine the compound's susceptibility to hydrolytic degradation.

Interactive Data Table: Hydrolysis Data for Analogous Trifluoromethylphenols

| Compound | Conditions | Observation | Reference Compound |

| 4-Trifluoromethylphenol | Aqueous buffer (physiological pH) | Spontaneous hydrolysis, formation of a quinone methide intermediate | Yes |

| 2-Trifluoromethylphenol | Aqueous buffer (physiological pH) | Three-fold slower rate of fluoride (B91410) release compared to 4-TFMP | Yes |

Photodegradation Mechanisms under Simulated Sunlight

Photodegradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. This is a major degradation pathway for many organic compounds in the environment.

Specific photolysis studies on this compound are not documented in publicly available research. However, the photodegradation of other trifluoromethylphenols has been investigated. For example, the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA). The rate of this degradation and the yield of TFA are highly dependent on pH and the nature of other substituents on the phenol (B47542) ring. One study found that converting the nitro substituent of TFM to an amino group resulted in a dramatic decrease in the photolytic half-life from over 22 hours to just 2.3 minutes, highlighting the significant activating effect of the amino group on the photodegradation process.

The photolysis of 2-(trifluoromethyl)phenol (B147641) has also been studied, with photolysis rate constants being highly pH-dependent. The rate increases significantly with increasing pH. This suggests that the deprotonated phenoxide form of these compounds is more susceptible to photodegradation.

Given these findings, it is anticipated that this compound will be susceptible to photodegradation, likely at an accelerated rate due to the presence of the amino group. The degradation mechanism may involve the cleavage of the trifluoromethyl group, potentially forming trifluoroacetic acid and other halogenated aromatic byproducts.

Interactive Data Table: Photodegradation Data for Analogous Trifluoromethylphenols

| Compound | Wavelength | pH | Half-life | Product Yield (TFA) | Reference Compound |

| 3-trifluoromethyl-4-nitrophenol (TFM) | 365 nm | 9 | 22 hours | 5.1% | Yes |

| 3-trifluoromethyl-4-nitrophenol (TFM) | 365 nm | 7 | 91.7 hours | 17.8% | Yes |

| 3-trifluoromethyl-4-aminophenol | 365 nm | Not Specified | 2.3 minutes | 11% | Yes |

Biodegradation and Microbial Transformation Pathways

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of pollutants from the environment.

There is a lack of specific studies on the biodegradation of this compound. However, the biodegradation of both chlorinated and fluorinated aromatic compounds has been extensively studied. Generally, the presence of halogens and the trifluoromethyl group tends to make aromatic compounds more resistant to microbial degradation.

Microbial degradation of halogenated aromatics can occur under both aerobic and anaerobic conditions. Aerobic degradation often proceeds via the action of oxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to ring cleavage. Anaerobic degradation often involves reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom.

The trifluoromethyl group is generally considered to be highly recalcitrant to microbial attack. However, some microbial pathways have been shown to be capable of defluorinating such compounds, often through initial metabolic activation of other parts of the molecule. For a compound like this compound, it is plausible that initial microbial attack would target the amino or hydroxyl groups, or the chloro substituent, potentially leading to intermediates that are more amenable to further degradation and eventual defluorination.

Identification and Fate of Environmental Metabolites

The degradation of a parent compound in the environment leads to the formation of various transformation products or metabolites. These metabolites may be more or less toxic and persistent than the original compound.

Given the lack of direct studies on this compound, the identification of its environmental metabolites is speculative and must be inferred from the degradation pathways of similar compounds.

Based on the hydrolysis and photodegradation pathways of analogous trifluoromethylphenols, potential metabolites could include:

Trifluoroacetic acid (TFA): This is a common and highly persistent environmental metabolite from the degradation of compounds containing a trifluoromethyl group.

Chlorinated and/or fluorinated hydroquinones or catechols: These could be formed through hydroxylation of the aromatic ring during microbial or photochemical degradation.

Dehalogenated aminophenols: Reductive dechlorination during anaerobic biodegradation could lead to the formation of aminophenols with the trifluoromethyl group still intact.

Polymerized products: Phenolic compounds can undergo oxidative coupling reactions to form larger, more complex molecules.

The fate of these potential metabolites would vary. TFA is highly water-soluble and persistent, while the fate of other halogenated aromatic intermediates would depend on their specific structure and susceptibility to further degradation.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

AOPs have been shown to be effective in degrading a wide range of recalcitrant organic pollutants, including halogenated and phenolic compounds. Common AOPs include ozonation, UV/H₂O₂, and Fenton's reagent. The high reactivity of hydroxyl radicals allows them to non-selectively attack organic molecules, leading to their mineralization to carbon dioxide, water, and inorganic ions.

While no studies have specifically investigated the use of AOPs for the remediation of this compound, it is highly probable that these technologies would be effective. The aromatic ring is susceptible to attack by hydroxyl radicals, which would likely lead to hydroxylation, dehalogenation, defluorination, and eventual ring cleavage. The efficiency of the degradation would depend on the specific AOP used and the reaction conditions, such as pH and the presence of radical scavengers.

Sorption and Mobility in Soil and Water Systems

The sorption and mobility of a compound in soil and water systems determine its distribution in the environment and its potential to contaminate groundwater. Sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Studies on other substituted phenols have shown that sorption is influenced by soil properties, such as organic carbon content and pH. For ionizable compounds like phenols, the pH of the soil and water will significantly affect their speciation (neutral vs. ionized form) and thus their sorption. The neutral form is generally more hydrophobic and sorbs more strongly to soil organic matter.

Given its structure, this compound is expected to have a moderate to high sorption potential in soils with significant organic matter content, which would limit its mobility and leaching into groundwater. However, in soils with low organic matter, its mobility could be higher.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Amino-6-chloro-4-(trifluoromethyl)phenol, and how can reaction parameters be optimized?

- Methodology : A three-step synthesis is typical:

Nitration : Start with 3-(trifluoromethyl)phenol, nitrated using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions.

Chlorination : Introduce Cl at the 6-position via N-chlorosuccinimide (NCS) in DMF at 50°C.

Reduction : Reduce the nitro group using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl.